9-Hydroxylinoleic acid
CAS No.:
Cat. No.: VC1927488
Molecular Formula: C18H32O3
Molecular Weight: 296.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H32O3 |
|---|---|
| Molecular Weight | 296.4 g/mol |
| IUPAC Name | (9E,12Z)-9-hydroxyoctadeca-9,12-dienoic acid |
| Standard InChI | InChI=1S/C18H32O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h6,8,14,19H,2-5,7,9-13,15-16H2,1H3,(H,20,21)/b8-6-,17-14+ |
| Standard InChI Key | JDOLBVXUTAGQDQ-LZOINSICSA-N |
| Isomeric SMILES | CCCCC/C=C\C/C=C(\CCCCCCCC(=O)O)/O |
| Canonical SMILES | CCCCCC=CCC=C(CCCCCCCC(=O)O)O |
Introduction
Chemical Structure and Isomers
9-Hydroxylinoleic acid belongs to the class of organic compounds known as lineolic acids and derivatives. These are formed through the oxidation of linoleic acid, the most abundant polyunsaturated fatty acid in human low-density lipoproteins (LDL) . The compound exists in several stereoisomeric forms:
Major Stereoisomers
9-HODE has been used in the literature to designate either or both of two stereoisomer metabolites of linoleic acid:
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9(S)-hydroxy-10(E),12(Z)-octadecadienoic acid (9(S)-HODE)
These two metabolites differ in having their hydroxy residues in the S or R configurations, respectively. The structure for 9(S)-HODE features a hydroxyl group at position 9 with specific stereochemistry .
Additional Isomers
Two other 9-hydroxy linoleic acid derivatives occur in nature:
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9(S)-hydroxy-10(E),12(E)-octadecadienoic acid (9(S)-EE-HODE)
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9(R)-hydroxy-10(E),12(E)-octadecadienoic acid (9(R)-EE-HODE)
These two derivatives have their double bond at carbon 12 in the E or trans configuration, as opposed to the Z or cis configuration in the primary isomers .
Formation and Metabolism
Enzymatic Formation
9-HODE is formed through multiple pathways involving both enzymatic and non-enzymatic mechanisms:
Lipoxygenase Pathway
Specific enzymes like 9R-lipoxygenase (9R-LOX) catalyze the stereoselective conversion of linoleic acid to 9-HODE. For example, recombinant 9R-LOX from Nostoc sp. can produce 9R-HODE from linoleic acid with high efficiency . The enzymatic reaction typically follows this sequence:
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Oxidation of linoleic acid to form hydroperoxy intermediates
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Reduction of these intermediates to form the stable hydroxy derivatives
Non-enzymatic Formation
Under conditions of oxidative stress, 9-HODE can form through non-enzymatic free radical-mediated oxidation of linoleic acid . This process is particularly relevant in the context of LDL oxidation, where linoleic acid is transformed to hydroperoxy derivatives that are subsequently converted to 9-HODE and 13-HODE .
Metabolic Pathway
When linoleic acid (LA) levels become highly elevated in the blood through dietary intake, this polyunsaturated fatty acid becomes a precursor to oxidized LA metabolites (OXLAMs), including 9-HODE . The formation pathway typically involves:
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Oxidation of linoleic acid (C18H32O2; 18:2,n−6)
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Formation of hydroperoxy intermediates
Analytical Detection Methods
Chromatographic Techniques
The detection and quantification of 9-HODE typically employ liquid chromatography techniques:
Reversed-Phase HPLC
Reversed-phase HPLC systems equipped with UV detectors are commonly used for analyzing 9-HODE and related compounds. Analysis is typically performed with a Nucleosil C18 column using specific wavelengths:
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Non-specific measurement at 202 nm for substrates (linoleic acid)
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Specific measurement at 234 nm for products including 9-HODE
Chiral-Phase HPLC
For stereochemical differentiation of 9-HODE isomers, chiral-phase HPLC is employed. This technique typically uses a Chiralcel OD-H column with a solvent system of n-hexane/2-propanol/acetic acid (100:5:0.1, v/v/v) .
Mass Spectrometry
LC-MS/MS analysis provides definitive identification of 9-HODE:
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The molecular mass of 9-HODE appears as a peak at m/z 294
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Characteristic peaks at m/z 277 and m/z 276 represent the loss of OH and H2O from the total molecular mass
Biological Functions and Significance
Role as Oxidative Stress Biomarker
9-HODE serves as a reliable biomarker for oxidative stress, particularly in the context of exercise-induced stress:
| Variable | Preexercise | Post-75 km | 1.5-h Post-75 km | 21-h Post-75 km |
|---|---|---|---|---|
| 13-HODE + 9-HODE | Baseline | 3.1-fold increase | 1.7-fold increase | Return to baseline |
This pattern of change following intensive exercise supports the use of 13-HODE + 9-HODE as oxidative stress biomarkers in acute exercise investigations .
Correlation with Other Biomarkers
Post-exercise levels of 13-HODE + 9-HODE show significant correlations with established markers of oxidative stress and fatty acid metabolism:
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F2-isoprostanes (r = 0.75, P < 0.001)
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Linoleate (r = 0.54, P = 0.016)
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Arachidate (r = 0.77, P < 0.001)
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12,13-dihydroxy-9Z-octadecenoate (12,13-DiHOME) (r = 0.60, P = 0.006)
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Dihomo-linolenate (r = 0.57, P = 0.011)
These correlations suggest that 9-HODE is part of a broader network of lipid metabolites involved in the response to oxidative stress .
Clinical Significance in Disease
Role in Atherosclerosis
9-HODE has been implicated in atherosclerosis development, with significant differences observed in 9-HODE content in LDL between healthy individuals and atherosclerotic patients:
| Age Group | 9-HODE Increase in Atherosclerotic Patients |
|---|---|
| 36-47 years | 20-fold increase compared to healthy individuals of same age |
| 69-94 years | 30-100 fold increase compared to young healthy individuals; 2-3 fold increase compared to age-matched "healthy" individuals |
These findings suggest that 9-HODE levels in LDL increase with age and are significantly elevated in atherosclerotic patients, potentially making it a useful marker for atherosclerosis risk assessment .
Age-Related Oxidative Changes
Research indicates that as individuals grow older, LDL becomes increasingly oxidized, with corresponding increases in 9-HODE levels. According to 9-HODE determination, the onset of atherosclerotic changes starts gradually in most individuals around 50 years of age, even before clinically apparent signs of disease emerge .
Industrial and Biotechnological Applications
Enzymatic Production
Biotechnological approaches have been developed for the efficient production of 9-HODE:
Recombinant Enzyme Systems
Using purified recombinant 9R-lipoxygenase (9R-LOX) from Nostoc sp., researchers have achieved high-yield production of 9R-HODE from linoleic acid under optimized conditions:
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38.4 g/L 9R-HODE from 40 g/L linoleic acid within 60 minutes
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Conversion yield: 96%
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Molar yield: 91%
This represents the highest productivity of hydroxy fatty acids from linoleic acid using lipoxygenase ever reported, suggesting potential for industrial-scale production .
Current Research and Future Directions
Emerging Applications
Current research on 9-HODE is exploring several promising directions:
Biomarker Development
The potential of 9-HODE as a biomarker for various pathological conditions is being actively investigated:
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As a marker for atherosclerosis risk assessment
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As an indicator of oxidative stress in acute and chronic conditions
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As a potential predictor of age-related cardiovascular changes
Therapeutic Applications
The biological activities of 9-HODE and related compounds suggest potential therapeutic applications:
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